4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride typically involves the reaction of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid+SOCl2→4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride+SO2+HCl
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
4-[(2,2,2-Trifluoroethoxy)methyl]benzoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and 4-chlorobenzoyl chloride. Its uniqueness lies in the presence of the trifluoroethoxy group, which imparts distinct chemical properties and reactivity . Similar compounds include:
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-9(15)8-3-1-7(2-4-8)5-16-6-10(12,13)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYCAPJGXGEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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